2-Naphthol-6-sulfonic acid

Beschreibung

The exact mass of the compound 2-Naphthol-6-sulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5871. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Naphthol-6-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthol-6-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

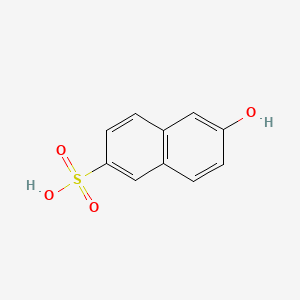

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6,11H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPHSMHEYVOVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

135-76-2 (mono-hydrochloride salt), 15883-56-4 (unspecified hydrochloride salt), 61886-35-9 (ammonium salt), 833-66-9 (potassium salt) | |

| Record name | 2-Naphthol-6-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047014 | |

| Record name | 6-Hydroxynaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-01-6 | |

| Record name | 2-Naphthol-6-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthol-6-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Schaeffer's acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 6-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Hydroxynaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHOL-6-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O937I7N48V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 2-Naphthol-6-sulfonic acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthol-6-sulfonic acid, also known as Schaeffer's acid, is an organic compound of significant interest in various scientific and industrial fields.[1][2] Characterized by a naphthalene (B1677914) core functionalized with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group, its unique amphoteric nature—possessing both hydrophilic and hydrophobic properties—makes it a versatile chemical intermediate.[3] This compound is a crystalline solid, typically white to slightly yellow, and is soluble in water.[3][4] Its primary applications are in the synthesis of a wide range of dyes and pigments and as a crucial building block in organic synthesis and the development of pharmaceuticals.[3][5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and reactivity.

Chemical Structure and Identifiers

The molecular structure of 2-Naphthol-6-sulfonic acid consists of a naphthalene ring system with a hydroxyl group at the C-2 position and a sulfonic acid group at the C-6 position.[3] This specific arrangement of functional groups dictates its chemical behavior and reactivity.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

|---|---|

| IUPAC Name | 6-hydroxynaphthalene-2-sulfonic acid[3][6] |

| Common Names | 2-Naphthol-6-sulfonic acid, Schaeffer's acid, Schaeffer's β-acid[1][6][7] |

| CAS Number | 93-01-6[6][7] |

| Molecular Formula | C₁₀H₈O₄S[3][6][7] |

| Molecular Weight | 224.23 g/mol [3][6][7] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1O[3][6] |

| InChI | InChI=1S/C10H8O4S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6,11H,(H,12,13,14)[3][6] |

| InChIKey | VVPHSMHEYVOVLH-UHFFFAOYSA-N[3][6] |

Physicochemical Properties

The physical and chemical properties of 2-Naphthol-6-sulfonic acid are summarized below. Its salts, particularly the sodium salt (Schaeffer's salt), are also of significant commercial importance.[7][8]

Table 2: Physicochemical Properties of 2-Naphthol-6-sulfonic acid

| Property | Value |

|---|---|

| Appearance | White to gray-yellow crystalline solid/powder[1][3] |

| Melting Point | 125 °C[1][3][7] |

| Boiling Point | >300 °C (decomposes)[5] |

| Solubility | Very soluble in water and alcohol; practically insoluble in ether[7] |

| Density | 1.549 g/cm³[1] |

| pKa | Data available in IUPAC Digitized pKa Dataset[6] |

| XLogP3 | 2.87290[1] |

Synthesis and Purification

The industrial synthesis of 2-Naphthol-6-sulfonic acid is primarily achieved through the sulfonation of 2-naphthol. The process is controlled to maximize the yield of the desired 6-sulfonic acid isomer.

Experimental Protocol: Synthesis of Sodium 2-Naphthol-6-sulfonate (Schaeffer's Salt)

This protocol describes a common laboratory-scale synthesis adapted from established industrial methods.[5][8][9]

Materials:

-

2-Naphthol

-

Concentrated Sulfuric Acid (98%)

-

Sodium Sulfate (B86663) (anhydrous)

-

Sodium Carbonate or Sodium Hydroxide (B78521) solution

-

Sodium Chloride (for salting out)

-

Activated Carbon

-

Water

Procedure:

-

Sulfonation: A mixture of concentrated sulfuric acid and anhydrous sodium sulfate is prepared in a reaction vessel. 2-Naphthol is gradually added to this mixture. The reaction is heated to approximately 90-100°C and maintained for several hours (e.g., 12 hours) until the sulfonation is substantially complete.[5][8] The sulfonation mixture contains the desired 2-naphthol-6-sulfonic acid along with by-products like 2-naphthol-3,6-disulfonic acid and unreacted 2-naphthol.[8]

-

Drowning: After completion, the hot sulfonation mass is carefully poured into a larger volume of cold water ("drowned"). This step dilutes the acid and prepares the product for neutralization.[9]

-

Neutralization: The acidic solution is neutralized by the slow addition of a sodium carbonate or sodium hydroxide solution until the pH is neutral. This converts the sulfonic acid into its more stable sodium salt (Schaeffer's Salt).[9]

-

Isolation: The crude sodium salt is then precipitated from the solution. This can be facilitated by "salting out," where sodium chloride is added to decrease the solubility of the product, causing it to crystallize.[9]

-

Filtration: The precipitated crude Schaeffer's Salt is isolated from the solution via filtration.[9]

-

Purification (Recrystallization): The crude salt is dissolved in hot water. The solution is treated with activated carbon to remove colored impurities and then clarified by hot filtration.[9]

-

Final Precipitation: The purified Schaeffer's Salt is reprecipitated from the clarified solution by adding sodium chloride and allowing the solution to cool.[9]

-

Final Collection: The purified crystals are collected by filtration, washed with a small amount of cold brine, and dried.

Caption: Workflow for the synthesis and purification of Schaeffer's Salt.

Chemical Reactivity and Applications

2-Naphthol-6-sulfonic acid is a valuable intermediate due to the reactivity of its naphthalene ring, which is activated by the hydroxyl group.

-

Azo Coupling: It is extensively used as a coupling component for a vast range of azo dyes.[5] The reaction with diazonium salts occurs at the 1-position, which is activated by the hydroxyl group at the 2-position.[5]

-

Amination: The compound can be aminated to produce 2-aminonaphthalene-6-sulfonic acid, another important dye intermediate.[5]

-

Alkali Fusion: Fusion with potassium hydroxide yields 2,6-dihydroxynaphthalene.[5]

-

Further Sulfonation: Treatment with oleum (B3057394) (fuming sulfuric acid) can introduce a second sulfonic acid group, leading to the formation of 2-hydroxynaphthalene-1,6-disulfonic acid.[5]

Its role as a precursor makes it fundamental in the synthesis of compounds for pharmaceuticals and specialized polymers.[3]

Caption: Chemical reactivity and applications of 2-Naphthol-6-sulfonic acid.

Analytical Characterization

Modern analytical techniques are employed to confirm the structure and purity of 2-Naphthol-6-sulfonic acid.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound and quantifying impurities from the synthesis process.[4]

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern. For 2-Naphthol-6-sulfonic acid, a precursor ion with m/z of 223.007 [M-H]⁻ is observed in negative ion mode.[4][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, with characteristic absorption peaks for the sulfonic acid (–SO₃H) and hydroxyl (–OH) groups.[4]

Safety and Handling

2-Naphthol-6-sulfonic acid and its salts require careful handling.

-

Hazards: The compound is classified as a skin and eye irritant.[6][10] GHS classifications indicate it can cause skin irritation and serious eye irritation or damage.[6]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[10][11] Avoid formation of dust.[12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2] The sodium salt is noted to be light-sensitive and should be stored in an amber bottle.[10]

Conclusion

2-Naphthol-6-sulfonic acid is a cornerstone intermediate in synthetic organic chemistry. Its well-defined structure, predictable reactivity, and established synthesis protocols make it indispensable, particularly in the dye industry. For researchers in materials science and drug development, its functionalized naphthalene core offers a robust scaffold for creating more complex molecules with novel electronic, optical, or biological properties. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective utilization in research and development.

References

- 1. echemi.com [echemi.com]

- 2. 2-naphthol-6-sulfonic Acid | 93-01-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. Buy 2-Naphthol-6-sulfonic acid | 93-01-6 [smolecule.com]

- 4. 2-Naphthol-6-sulfonic acid | 93-01-6 | Benchchem [benchchem.com]

- 5. 6-Hydroxynaphthalene-2-sulphonic acid | 93-01-6 [chemicalbook.com]

- 6. 2-Naphthol-6-sulfonic acid | C10H8O4S | CID 7117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Naphthol-6-sulfonic Acid [drugfuture.com]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis routes of 2-Naphthol-6-sulfonic acid [benchchem.com]

- 10. 2-Naphthol-6-Sulfonic Acid Sodium Salt SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. store.sangon.com [store.sangon.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 2-Naphthol-6-sulfonic acid (CAS: 93-01-6)

Commonly known in the chemical industry as Schaeffer's acid, 2-Naphthol-6-sulfonic acid is a significant organic compound with the CAS Registry Number 93-01-6.[1] Structurally, it is a derivative of 2-naphthol (B1666908) with a sulfonic acid group attached at the 6-position of the naphthalene (B1677914) ring.[2] This substitution of both a hydroxyl (-OH) group and a sulfonic acid (-SO₃H) group gives the molecule both hydrophilic and hydrophobic properties, making it water-soluble and a versatile intermediate in a variety of chemical syntheses.[3] Its primary historical and commercial importance lies in its role as a key precursor in the manufacture of azo dyes and pigments.[2][3] Beyond this traditional application, its unique properties have led to its use in the development of fluorescent probes and as an intermediate in the synthesis of pharmaceuticals.[2][4][5]

Chemical Identity and Properties

The compound is typically found as a white to slightly yellow or gray-yellow crystalline solid or powder.[3][6] The presence of the polar sulfonic acid group renders it soluble in water.[3][4]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 93-01-6[1][3] |

| IUPAC Name | 6-hydroxynaphthalene-2-sulfonic acid[3][7] |

| Synonyms | Schaeffer's acid, 6-Hydroxy-2-naphthalenesulfonic acid, β-Naphthol-6-sulfonic acid[1][7] |

| Molecular Formula | C₁₀H₈O₄S[1][3] |

| Molecular Weight | 224.23 g/mol [1][3] |

| InChI Key | VVPHSMHEYVOVLH-UHFFFAOYSA-N[3][8] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1O[3][7] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to slightly yellow crystalline solid; White to gray-yellow powder | [3][6] |

| Melting Point | 125 °C | [1][6] |

| >300 °C | [9] | |

| Boiling Point | 335.63 °C (Rough Estimate) | [9] |

| Density | 1.549 g/cm³ | [6][9] |

| Solubility | Soluble in water | [3][4] |

Spectroscopic Data

Modern analytical techniques are crucial for the characterization of 2-Naphthol-6-sulfonic acid. Mass spectrometry data is publicly available and provides insight into its molecular mass and fragmentation patterns.

Table 3: Mass Spectrometry Data (LC-ESI-QFT)

| Parameter | Value |

| Ionization Mode | ESI Negative[7] |

| Precursor Adduct | [M-H]⁻[7] |

| Precursor m/z | 223.0071[7] |

| Major Fragments (m/z) | 159.0452, 79.9571, 143.0502, 158.0373[7] |

| Data obtained from a Q Exactive Orbitrap (Thermo Scientific) instrument.[7] |

Synthesis and Manufacturing

The industrial production of 2-Naphthol-6-sulfonic acid is primarily achieved through the sulfonation of 2-naphthol.[3][10]

Synthesis Pathway Visualization

The diagram below illustrates the direct sulfonation of 2-naphthol, which yields 2-Naphthol-6-sulfonic acid alongside common isomeric byproducts.

Caption: Synthesis of 2-Naphthol-6-sulfonic acid via sulfonation.

Experimental Protocols

Protocol 1: Synthesis of Sodium 2-Naphthol-6-sulfonate (Schaeffer's Salt)

This protocol is a generalized procedure based on conventional methods described in the literature.[8][10]

-

Sulfonation: Heat 2-naphthol with concentrated sulfuric acid at a controlled temperature of approximately 100°C until the sulfonation reaction is substantially complete.[8][10] The reaction mixture, now referred to as the sulfonation mass, will contain the desired 2-naphthol-6-sulfonic acid as the major product, along with unreacted 2-naphthol and byproducts such as 2-naphthol-3,6-disulfonic acid and 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS).[10]

-

Quenching: Carefully "drown" the sulfonation mass by pouring it into water.[8]

-

Neutralization: Neutralize the resulting acidic solution with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. This converts the sulfonic acid into its sodium salt (Schaeffer's Salt), which will precipitate.[8]

-

Isolation: Isolate the crude Schaeffer's Salt by filtration.[8]

-

Purification (Recrystallization):

-

Dissolve the crude salt in hot water.[8]

-

Treat the solution with activated carbon to remove colored impurities and clarify by filtration.[8]

-

"Salt out" the purified Schaeffer's Salt by adding common salt (sodium chloride) to the clarified solution, which reduces its solubility.[8]

-

Collect the precipitated, purified product by a final filtration step.[8]

-

Applications in Research and Development

While its primary role is in the dye industry, 2-Naphthol-6-sulfonic acid and its derivatives have found applications in other specialized areas.

Key Application Areas

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 2-Naphthol-6-sulfonic acid | 93-01-6 | Benchchem [benchchem.com]

- 3. Buy 2-Naphthol-6-sulfonic acid | 93-01-6 [smolecule.com]

- 4. 2-naphthol-6-sulfonic Acid | 93-01-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. Schaeffers Acid | 93-01-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. echemi.com [echemi.com]

- 7. 2-Naphthol-6-sulfonic acid | C10H8O4S | CID 7117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis routes of 2-Naphthol-6-sulfonic acid [benchchem.com]

- 9. 6-Hydroxynaphthalene-2-sulphonic acid | CAS#:93-01-6 | Chemsrc [chemsrc.com]

- 10. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to 2-Naphthol-6-sulfonic acid (Schaeffer's Acid)

This technical guide provides an in-depth overview of 2-Naphthol-6-sulfonic acid, commonly known as Schaeffer's acid. Designed for researchers, scientists, and professionals in drug development, this document covers the compound's synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and purification, and analytical methodologies. Furthermore, it explores its role as a crucial intermediate in the synthesis of biologically active compounds, particularly in the context of cancer research.

Synonyms and Identification

2-Naphthol-6-sulfonic acid is known by a variety of names in scientific literature and commercial contexts. Proper identification is crucial for accurate research and sourcing.

-

2-Hydroxy-6-naphthalenesulfonic acid[1]

-

6-Hydroxy-2-naphthalenesulfonic acid[1]

-

beta-Naphthol-6-sulfonic acid[1]

-

Schaeffer's beta-naphtholsulfonic acid[1]

-

6-hydroxynaphthalene-2-sulfonic acid[1]

-

2-Naphtol-6-sulfosaure[1]

-

Schaeffer's beta-acid[1]

-

NSC-5871[1]

-

The sodium salt is commonly referred to as Schaeffer's salt.[3][4]

Chemical and Physical Properties

A summary of the key quantitative data for 2-Naphthol-6-sulfonic acid is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₄S | [5] |

| Molecular Weight | 224.23 g/mol | [5] |

| CAS Number | 93-01-6 | [1] |

| Appearance | White to slightly yellow crystalline solid | [6] |

| Melting Point | >300 °C (decomposes) | [7] |

| Density | 1.549 g/cm³ | [7] |

| Solubility | Soluble in water, slightly soluble in alcohols | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of 2-Naphthol-6-sulfonic acid are provided below. These protocols are compiled from various sources to offer a comprehensive guide for laboratory-scale preparation.

Synthesis of 2-Naphthol-6-sulfonic acid (Schaeffer's Acid)

The primary method for synthesizing Schaeffer's acid is through the sulfonation of 2-naphthol (B1666908) using concentrated sulfuric acid.[3][6]

Materials:

-

2-Naphthol

-

Concentrated sulfuric acid (93%)[4]

-

Sodium hydroxide (B78521) or sodium carbonate (for neutralization)[3]

-

Water

Procedure:

-

In a suitable reaction vessel, carefully heat 2-naphthol.

-

Slowly add concentrated sulfuric acid to the heated 2-naphthol. The reaction is typically carried out at a temperature of approximately 100°C.[1]

-

Maintain the reaction mixture at this temperature with stirring until the sulfonation is complete. The reaction time can vary but is controlled to maximize the yield of the desired 2-naphthol-6-sulfonic acid isomer.[3]

-

After the reaction is complete, the resulting sulfonation mass is "drowned" by carefully pouring it into water.[3][4]

-

The aqueous solution is then neutralized with a solution of sodium hydroxide or sodium carbonate to a pH above 9.[3][4] This step converts the sulfonic acid into its more stable salt form (Schaeffer's salt).

-

The crude Schaeffer's salt will precipitate out of the solution and can be isolated by filtration.[3]

Purification of Schaeffer's Salt by Recrystallization

The crude Schaeffer's salt obtained from the synthesis typically contains impurities such as unreacted 2-naphthol and other isomers.[1] Purification is achieved through recrystallization.

Materials:

Procedure:

-

Dissolve the crude Schaeffer's salt in hot water.

-

Add activated carbon to the hot solution to decolorize it and adsorb organic impurities.[3][4] The solution is typically heated to 85-90°C for about an hour.[4]

-

Filter the hot solution to remove the activated carbon and any other insoluble impurities.

-

The clarified filtrate is then treated by "salting out," which involves the addition of sodium chloride to decrease the solubility of the Schaeffer's salt.[3]

-

Allow the solution to cool, which will cause the purified Schaeffer's salt to crystallize.

-

Collect the purified crystals by filtration, wash them with a small amount of cold water, and dry them.[4]

Analytical Methods

A variety of analytical techniques can be employed to characterize and assess the purity of 2-Naphthol-6-sulfonic acid and its salts.

-

Thin-Layer Chromatography (TLC): TLC is a useful method for the qualitative analysis of Schaeffer's salt, particularly for its determination in color additives. A direct fluorometric measurement can also be used for quantification.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of 2-Naphthol-6-sulfonic acid and its isomers. Reverse-phase HPLC methods are commonly used. For instance, a mobile phase containing acetonitrile, water, and an acid such as phosphoric or formic acid can be employed with UV detection at 270 nm.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of 2-Naphthol-6-sulfonic acid and its derivatives, confirming the positions of the hydroxyl and sulfonic acid groups on the naphthalene (B1677914) ring.

Visualizations

To further clarify the experimental and biological contexts, the following diagrams are provided.

Caption: Workflow for the synthesis and purification of Schaeffer's acid/salt.

Role in Drug Development and Signaling Pathways

While 2-Naphthol-6-sulfonic acid itself is primarily recognized as a crucial intermediate in the dye industry, its structural motif is of significant interest to medicinal chemists and drug development professionals. Naphthalene-based compounds, including sulfonamide derivatives synthesized from precursors related to Schaeffer's acid, have shown promising biological activities.

Recent research has highlighted the potential of novel naphthalene-sulfonamide hybrids as anticancer agents. These compounds have been shown to suppress the proliferation of cancer cells, such as the MCF7 breast cancer cell line, and induce apoptosis. Their mechanism of action has been linked to the modulation of the IL6/JAK2/STAT3 signaling pathway. This pathway is a critical regulator of cell growth, differentiation, and survival, and its dysregulation is implicated in the development and progression of various cancers. The naphthalene-sulfonamide derivatives act as inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a key downstream component of this pathway.

Caption: Inhibition of the IL6/JAK2/STAT3 pathway by naphthalene-sulfonamide derivatives.

References

- 1. Synthesis routes of 2-Naphthol-6-sulfonic acid [benchchem.com]

- 2. JPH0656758A - Method for producing 2-naphthol-6-sulfonate - Google Patents [patents.google.com]

- 3. 2-Naphthol-6-sulfonic acid sodium | C10H7NaO4S | CID 23667648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. RU2212402C1 - Method for preparing 2-naphtholsulfoacids - Google Patents [patents.google.com]

- 5. 2-Naphthol-6-sulfonic acid | 93-01-6 | Benchchem [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. helixchrom.com [helixchrom.com]

- 8. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Physical Properties of 2-Naphthol-6-sulfonic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Naphthol-6-sulfonic acid, with a particular focus on its melting point. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

2-Naphthol-6-sulfonic acid, also known as Schaeffer's acid, is an organic compound with the molecular formula C₁₀H₈O₄S.[1] It features a naphthalene (B1677914) ring substituted with a hydroxyl (-OH) group at the second position and a sulfonic acid (-SO₃H) group at the sixth position.[1] This structure gives the molecule both hydrophilic and hydrophobic characteristics, rendering it soluble in water.[1] It typically appears as a white to slightly yellow crystalline solid.[1][2]

The following table summarizes the key physical and chemical properties of 2-Naphthol-6-sulfonic acid:

| Property | Value |

| IUPAC Name | 6-hydroxynaphthalene-2-sulfonic acid |

| Synonyms | Schaeffer's acid, Schaeffer's β-acid |

| CAS Number | 93-01-6 |

| Molecular Formula | C₁₀H₈O₄S |

| Molecular Weight | 224.23 g/mol |

| Melting Point | 125 °C |

| Appearance | White to gray-yellow crystalline powder/leaflets[1][2][3] |

| Solubility | Very soluble in water and alcohol; practically insoluble in ether[3] |

| Density | 1.549 g/cm³ |

Experimental Protocols: Synthesis of 2-Naphthol-6-sulfonic Acid

The primary method for synthesizing 2-Naphthol-6-sulfonic acid is through the sulfonation of 2-naphthol (B1666908).[1] The following protocol is a conventional method for its preparation.

Objective: To synthesize 2-Naphthol-6-sulfonic acid via the sulfonation of 2-naphthol.

Materials:

-

2-Naphthol

-

Concentrated sulfuric acid

-

Sodium hydroxide (B78521) or sodium carbonate (for neutralization)

-

Water

-

Activated carbon (optional, for purification)

-

Filter aids (optional, for purification)

-

Common salt (for salting out)

Procedure:

-

Sulfonation: 2-Naphthol is heated with concentrated sulfuric acid. The reaction temperature is maintained at approximately 100°C to ensure the completion of the sulfonation process and to maximize the yield of the desired 2-naphthol-6-sulfonic acid.[4]

-

Drowning: The resulting sulfonation mixture is then carefully poured into water.

-

Neutralization: The aqueous solution is neutralized with either sodium hydroxide or sodium carbonate to form the sodium salt of 2-naphthol-6-sulfonic acid, commonly known as Schaeffer's Salt.[5]

-

Isolation: The crude Schaeffer's Salt precipitates and is isolated by filtration.[5]

-

Purification (Optional): For a purer product, the crude salt is dissolved in water. The solution can be treated with activated carbon and filter aids to remove impurities. Following this, the solution is clarified by filtration. The purified Schaeffer's Salt is then salted out by adding common salt to the clarified solution, causing it to precipitate.[5]

-

Final Filtration: The precipitated, purified Schaeffer's Salt is collected by filtration.[5]

The sulfonation mixture typically contains unreacted 2-naphthol and by-products such as 6,6'-oxybis(2-naphthalene sulfonic acid) and 2-naphthol-3,6-disulfonic acid, with 2-naphthol-6-sulfonic acid being the major product.[4]

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of 2-Naphthol-6-sulfonic acid.

Caption: Workflow for the synthesis and purification of 2-Naphthol-6-sulfonic acid.

References

Spectroscopic Profile of 2-Naphthol-6-sulfonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Naphthol-6-sulfonic acid (also known as Schaeffer's acid), a vital intermediate in the synthesis of various dyes and pharmaceutical compounds. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Naphthol-6-sulfonic acid is expected to show signals in the aromatic region, corresponding to the protons on the naphthalene (B1677914) ring, and a signal for the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the hydroxyl and sulfonic acid groups.

Table 1: Predicted ¹H NMR Spectral Data for 2-Naphthol-6-sulfonic acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 | ~8.0-8.2 | d |

| H-3 | ~7.3-7.5 | d |

| H-4 | ~7.6-7.8 | d |

| H-5 | ~7.8-8.0 | d |

| H-7 | ~7.2-7.4 | dd |

| H-8 | ~7.9-8.1 | d |

| -OH | Variable | br s |

Note: These are predicted values based on the analysis of related compounds. Actual chemical shifts may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Spectra for the sodium salt of 2-Naphthol-6-sulfonic acid are available in spectral databases.[1] The electron-withdrawing sulfonic acid group and the electron-donating hydroxyl group will influence the chemical shifts of the carbon atoms in the naphthalene ring.

Table 2: ¹³C NMR Spectral Data for 2-Naphthol-6-sulfonic acid Sodium Salt

| Carbon | Chemical Shift (ppm) |

| C-1 | ~128 |

| C-2 | ~155 (C-OH) |

| C-3 | ~118 |

| C-4 | ~130 |

| C-4a | ~130 |

| C-5 | ~125 |

| C-6 | ~140 (C-SO₃Na) |

| C-7 | ~122 |

| C-8 | ~129 |

| C-8a | ~135 |

Note: Data is for the sodium salt and may differ slightly for the free acid.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of naphthalenesulfonic acid derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is crucial as 2-Naphthol-6-sulfonic acid is soluble in water and alcohol.[2]

-

Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for DMSO-d₆, to reference the chemical shifts.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and analyze the coupling patterns to deduce the connectivity. Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Naphthol-6-sulfonic acid will show characteristic absorption bands for the hydroxyl, sulfonic acid, and aromatic moieties.

Table 3: FTIR Spectral Data for 2-Naphthol-6-sulfonic acid

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1600, ~1500, ~1470 | C=C stretch | Aromatic ring |

| ~1200 (strong) | S=O stretch (asymmetric) | Sulfonic acid (-SO₃H) |

| ~1040 (strong) | S=O stretch (symmetric) | Sulfonic acid (-SO₃H) |

| ~1170 | S-O stretch | Sulfonic acid (-SO₃H) |

| ~800-600 | C-H bend | Aromatic (out-of-plane) |

Note: The peak positions can be influenced by the physical state of the sample (solid or solution) and hydrogen bonding.

Experimental Protocol for FTIR Spectroscopy

For a solid sample like 2-Naphthol-6-sulfonic acid, the following KBr pellet method is commonly used:

-

Sample Preparation: Grind a small amount (1-2 mg) of the crystalline sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the naphthalene ring in 2-Naphthol-6-sulfonic acid.

The UV-Vis spectrum of 2-Naphthol-6-sulfonic acid in an acidic mobile phase is expected to show absorption maxima characteristic of the naphthalenic system.[3] The exact positions of the absorption maxima (λmax) can be affected by the solvent and the pH of the solution.

Table 4: Expected UV-Vis Absorption Maxima for 2-Naphthol-6-sulfonic acid

| Solvent | λmax (nm) |

| Acidic aqueous solution | ~230, ~275, ~330 |

Note: These are approximate values. The spectrum of dyes derived from this compound will have λmax in the visible region.[1]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 2-Naphthol-6-sulfonic acid in a suitable solvent (e.g., water, methanol). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0. Given its solubility, water is an appropriate solvent.[4]

-

Cuvette Selection: Use a quartz cuvette for measurements in the UV region.

-

Baseline Correction: Record a baseline spectrum using the pure solvent.

-

Data Acquisition: Record the UV-Vis spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

-

Spectral Analysis: Identify the wavelengths of maximum absorbance (λmax).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 2-Naphthol-6-sulfonic acid.

Caption: General workflow for spectroscopic analysis.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Naphthol-6-sulfonic acid (Schaeffer's Acid)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the safety data and handling precautions for 2-Naphthol-6-sulfonic acid (CAS No: 93-01-6), also known as Schaeffer's acid. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Chemical Identification and Physical Properties

2-Naphthol-6-sulfonic acid is an organic compound widely used as an intermediate in the synthesis of azo dyes and pigments.[1][2] Understanding its physical and chemical properties is the first step in safe handling.

| Property | Data | Source(s) |

| Synonyms | 6-Hydroxy-2-naphthalenesulfonic acid, Schaeffer's acid, Schaeffer's β-acid | [3][4][5] |

| CAS Number | 93-01-6 | [3] |

| Molecular Formula | C10H8O4S | [3][6] |

| Molecular Weight | 224.23 g/mol | [3][4] |

| Appearance | Leaflets; Light yellow to beige or white to gray-yellow solid/powder | [3][6][7] |

| Melting Point | 125°C. Note: Other sources indicate >300°C, which may reflect decomposition. | [2][3][5] |

| Solubility | Very soluble in water and alcohol; practically insoluble in ether. | [3] |

Hazard Identification and GHS Classification

According to aggregated GHS data, 2-Naphthol-6-sulfonic acid is a hazardous substance that requires careful handling. The primary hazards are related to skin and eye contact.

| Hazard Class | GHS Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [4][6][8][9] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | [4][8][10] |

Precautionary Statements (Selected):

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][10][11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][10]

-

P310: Immediately call a POISON CENTER or doctor/physician.[6]

Toxicological Information

Detailed toxicological data for 2-Naphthol-6-sulfonic acid is limited. The available Safety Data Sheets indicate that specific LD50 and LC50 values have not been determined.

| Exposure Route | Species | Value | Source(s) |

| Oral LD50 | Rat | Not Available | [7] |

| Inhalation LC50 | Rat | Not Available | [7] |

| Dermal LD50 | Rabbit | Not Available | [7] |

Acute Effects: The primary acute effects of exposure are irritation to the skin and eyes.[7] Chronic Effects: Information on chronic effects is not currently available.[7]

Experimental Protocols: Handling and Emergency Procedures

Strict adherence to established protocols is mandatory when working with this chemical.

-

Engineering Controls: Always handle 2-Naphthol-6-sulfonic acid in a well-ventilated area. Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Hygiene Practices: Avoid dust formation during handling. Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly with soap and water after handling is complete.[7]

-

Storage: Store in a tightly closed, light-resistant (amber) container in a cool, dry, and well-ventilated place.[7] Store away from incompatible materials, particularly strong oxidizing agents.[7][8]

Immediate and appropriate first aid is critical in the event of an exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.[8]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes.[7][8] If skin irritation or a burning sensation occurs, seek immediate medical attention.[7]

-

Inhalation: Move the individual to fresh air. If the person feels unwell or has difficulty breathing, call a poison control center or physician immediately.[7]

-

Ingestion: Rinse the mouth thoroughly with water.[7] Do not induce vomiting.[11] Call a poison control center or physician if the individual feels unwell. [see: 1, 4]

-

Evacuation: Evacuate non-essential personnel from the spill area.[11]

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: Prevent further leakage or spillage if it is safe to do so. Avoid the formation of dust.

-

Cleanup: Carefully sweep or wipe up the spilled solid material.[7] Place the material into a sealed, labeled container for proper disposal.[7]

-

Decontamination: After the material has been collected, wash the spill site thoroughly.[7]

-

Disposal: Dispose of the waste material in accordance with all federal, state, and local regulations.[7]

Visualized Workflows and Logical Relationships

The following diagrams illustrate key safety and response workflows.

Caption: First aid response pathway for different exposure routes.

Caption: Logic for selecting appropriate Personal Protective Equipment (PPE).

Caption: Step-by-step workflow for responding to an accidental spill.

References

- 1. 2-Naphthol-6-sulfonic acid potassium salt | 833-66-9 [chemicalbook.com]

- 2. 6-Hydroxynaphthalene-2-sulphonic acid | 93-01-6 [chemicalbook.com]

- 3. 2-Naphthol-6-sulfonic Acid [drugfuture.com]

- 4. 2-Naphthol-6-sulfonic acid | C10H8O4S | CID 7117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Schaeffers Acid | Cas no 93-01-6 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 6. echemi.com [echemi.com]

- 7. 2-Naphthol-6-Sulfonic Acid Sodium Salt SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Naphthol-6-sulfonic acid sodium | C10H7NaO4S | CID 23667648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. store.sangon.com [store.sangon.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

Acidity and pKa of 2-Naphthol-6-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties of 2-Naphthol-6-sulfonic acid (also known as Schaeffer's acid), a versatile organic compound utilized in various chemical syntheses, including the manufacturing of dyes and pharmaceuticals.[1][2] A thorough understanding of its ionization behavior, characterized by its acid dissociation constants (pKa), is critical for its application in research and development.

Core Concepts: Acidity of 2-Naphthol-6-sulfonic Acid

2-Naphthol-6-sulfonic acid is a bifunctional molecule, containing two acidic protons associated with the sulfonic acid and the hydroxyl functional groups.[1] The sulfonic acid group is a strong acid, readily donating its proton in aqueous solutions. The hydroxyl group, in contrast, is a weak acid, exhibiting phenolic acidity. The presence of the electron-withdrawing sulfonate group on the naphthalene (B1677914) ring influences the acidity of the phenolic proton.

Quantitative Acidity Data

The acidity of 2-Naphthol-6-sulfonic acid is characterized by two distinct pKa values, corresponding to the stepwise deprotonation of the sulfonic acid and hydroxyl groups.

| Functional Group | pKa (approximate) | Description |

| Sulfonic Acid (-SO₃H) | ~0.3 | A strong acid, readily deprotonated. The pKa of the parent 2-naphthalenesulfonic acid is approximately 0.27.[3] |

| Hydroxyl (-OH) | ~9 | A weak acid, characteristic of a naphthol. The ground state pKa is reported to be around 9.[1] For comparison, the pKa of 2-naphthol (B1666908) is 9.51.[4] |

Deprotonation Pathway

The deprotonation of 2-Naphthol-6-sulfonic acid in an aqueous solution proceeds in a stepwise manner, dictated by the relative acidities of the two functional groups. The highly acidic sulfonic acid group will deprotonate first, followed by the less acidic hydroxyl group at a higher pH.

Caption: Stepwise deprotonation of 2-Naphthol-6-sulfonic acid.

Experimental Determination of pKa

The pKa values of 2-Naphthol-6-sulfonic acid can be determined experimentally using various techniques. Potentiometric titration is a common and reliable method.

Detailed Experimental Protocol: Potentiometric Titration

This protocol outlines the determination of the pKa values of 2-Naphthol-6-sulfonic acid using potentiometric titration.

1. Materials and Reagents:

-

2-Naphthol-6-sulfonic acid

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

High-purity water (deionized or distilled)

-

Standard pH buffer solutions (e.g., pH 4, 7, and 10)

2. Instrumentation:

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette for precise titrant delivery

-

Reaction vessel

3. Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

4. Data Analysis: The titration curve will exhibit two inflection points, corresponding to the neutralization of the sulfonic acid and hydroxyl protons. The pKa for each functional group is determined from the pH at the half-equivalence point.

5. Other Experimental Techniques:

-

UV-Metric Titration: This method is particularly useful for compounds that exhibit a change in their UV-Visible spectrum upon ionization. It can be employed for determining the pKa of the hydroxyl group. For compounds with low aqueous solubility, techniques like Yasuda-Shedlovsky extrapolation can be used in conjunction with measurements in mixed solvents.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR titrations can be used to determine pKa values by monitoring the chemical shift changes of specific nuclei as a function of pH.[7]

Conclusion

A comprehensive understanding of the acidic properties and pKa values of 2-Naphthol-6-sulfonic acid is fundamental for its effective use in scientific research and industrial applications. The distinct acidic strengths of its sulfonic acid and hydroxyl groups govern its behavior in solution and its reactivity in chemical transformations. The experimental protocols outlined in this guide provide a framework for the accurate determination of these crucial physicochemical parameters.

References

- 1. Buy 2-Naphthol-6-sulfonic acid | 93-01-6 [smolecule.com]

- 2. 2-Naphthol-6-sulfonic Acid [drugfuture.com]

- 3. reddit.com [reddit.com]

- 4. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Tautomeric Interplay in Naphthol Sulfonic Acids: A Technical Guide for Researchers

An in-depth exploration of the synthesis, characterization, and tautomeric equilibrium of naphthol sulfonic acids, providing researchers, scientists, and drug development professionals with a comprehensive understanding of these versatile compounds.

Naphthol sulfonic acids, a class of aromatic organic compounds, hold a significant position in various scientific and industrial domains, most notably as vital intermediates in the synthesis of azo dyes.[1][2] Their utility also extends into the realm of medicinal chemistry and drug development, where the nuanced interplay of their structural isomers, particularly their keto-enol tautomers, can profoundly influence their biological activity and pharmacokinetic properties. This technical guide delves into the core principles of tautomerism in naphthol sulfonic acids, offering a detailed overview of their synthesis, analytical characterization, and the factors governing their tautomeric equilibrium.

The Phenomenon of Keto-Enol Tautomerism

Tautomers are structural isomers that readily interconvert, with keto-enol tautomerism being a prominent example.[3][4] In naphthol sulfonic acids, this equilibrium involves the migration of a proton and a shift in bonding to create two distinct forms: the enol (aromatic alcohol) form and the keto (cyclohexadienone) form. The relative stability and, therefore, the population of each tautomer at equilibrium is dictated by a variety of factors, including the substitution pattern on the naphthalene (B1677914) ring, the polarity of the solvent, and temperature.[5][6] Understanding and controlling this equilibrium is paramount for predicting and modulating the chemical and biological properties of these molecules.

Synthesis of Naphthol Sulfonic Acid Isomers

The synthesis of naphthol sulfonic acids typically begins with the sulfonation of naphthalene. The position of the sulfonic acid group on the naphthalene ring is a critical determinant of the final product and can be controlled by reaction temperature. For instance, the sulfonation of naphthalene at lower temperatures (below 60°C) kinetically favors the formation of naphthalene-1-sulfonic acid, while higher temperatures (around 160°C) thermodynamically favor the more stable naphthalene-2-sulfonic acid.[7] These sulfonic acid intermediates are then converted to the corresponding naphthols.

A general workflow for the synthesis of naphthol sulfonic acids is depicted below:

Caption: A simplified workflow for the synthesis of naphthol sulfonic acids.

Experimental Protocol: Synthesis of 1-Naphthol-5-Sulfonic Acid

A common method for the synthesis of 1-naphthol-5-sulfonic acid involves the sulfonation of 1-naphthol (B170400).[1]

Materials:

-

1-Naphthol

-

Sulfuric acid (or oleum)

-

Ice

-

Sodium chloride

Procedure:

-

Carefully add 1-naphthol to concentrated sulfuric acid or oleum, maintaining a low temperature using an ice bath to control the exothermic reaction.

-

The reaction mixture is stirred until the sulfonation is complete. The reaction progress can be monitored by techniques such as thin-layer chromatography.

-

Upon completion, the reaction mixture is poured onto ice to precipitate the product.

-

The crude 1-naphthol-5-sulfonic acid is then collected by filtration.

-

Purification can be achieved by recrystallization from a suitable solvent or by salting out with sodium chloride to precipitate the sodium salt.[1]

Characterization of Tautomeric Equilibrium

The quantitative analysis of the keto-enol equilibrium in naphthol sulfonic acids relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for distinguishing between the keto and enol tautomers as the chemical environments of the protons differ significantly in the two forms.[8][9] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.

Characteristic ¹H NMR Signals:

-

Enol Form: The hydroxyl (-OH) proton typically appears as a broad singlet at a downfield chemical shift. The aromatic protons will have characteristic splitting patterns depending on the substitution.

-

Keto Form: The presence of sp³-hybridized carbons with protons in the cyclohexadienone ring will give rise to signals in the aliphatic region of the spectrum, which are absent in the fully aromatic enol form.

The equilibrium constant (Keq) can be determined by integrating the signals corresponding to the protons of the keto and enol forms.[10][11]

Table 1: Hypothetical ¹H NMR Data for a Naphthol Sulfonic Acid in Different Solvents

| Solvent | Tautomer | Characteristic Proton Signal (ppm) | Integral | % Keto | % Enol | Keq ([Enol]/[Keto]) |

| CDCl₃ | Keto | 3.8 (s, 2H) | 1.0 | 60 | 40 | 0.67 |

| Enol | 9.5 (s, 1H) | 0.67 | ||||

| DMSO-d₆ | Keto | 3.9 (s, 2H) | 0.5 | 40 | 60 | 1.50 |

| Enol | 10.2 (s, 1H) | 1.5 |

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

Materials and Equipment:

-

Naphthol sulfonic acid sample

-

Deuterated NMR solvents (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of the naphthol sulfonic acid in the desired deuterated solvent directly in an NMR tube to a final volume of approximately 0.6 mL.

-

Data Acquisition: Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) to allow for complete relaxation of the protons, which is crucial for accurate integration.

-

Data Processing: Process the spectrum, including phasing and baseline correction.

-

Integration: Integrate the characteristic, well-resolved signals corresponding to the keto and enol tautomers.

-

Calculation: Calculate the molar ratio of the two tautomers from the integral values, taking into account the number of protons giving rise to each signal. The equilibrium constant (Keq) is the ratio of the enol to the keto form.[12]

Caption: A step-by-step workflow for the analysis of tautomeric equilibrium using NMR spectroscopy.

UV-Vis Spectroscopy

UV-Vis spectroscopy is another valuable technique for studying tautomeric equilibria, as the keto and enol forms often exhibit distinct absorption maxima (λmax) due to differences in their conjugated π-electron systems.[13][14] The enol form, with its extended aromatic system, typically absorbs at a different wavelength compared to the cross-conjugated keto form. By measuring the absorbance at the λmax of each tautomer, their relative concentrations can be determined using the Beer-Lambert law.

Solvent Effects: The polarity of the solvent can significantly influence the position of the tautomeric equilibrium and the UV-Vis absorption spectra.[6][15] Polar solvents may stabilize the more polar tautomer through hydrogen bonding or dipole-dipole interactions, leading to a shift in the equilibrium.

Table 2: Hypothetical UV-Vis Absorption Data for a Naphthol Sulfonic Acid

| Solvent | Tautomer | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Hexane | Enol | 320 | 5500 |

| Keto | 410 | 3000 | |

| Ethanol | Enol | 325 | 5600 |

| Keto | 415 | 3200 |

Factors Influencing Tautomeric Equilibrium

The delicate balance between the keto and enol forms of naphthol sulfonic acids is influenced by several factors:

-

Substituents: The electronic nature of substituents on the naphthalene ring can stabilize or destabilize one tautomer over the other. Electron-withdrawing groups can influence the acidity of the protons involved in the tautomerization, while bulky groups can introduce steric hindrance that favors one form.

-

Solvent Polarity: As mentioned, the polarity of the solvent plays a crucial role. Polar protic solvents can form hydrogen bonds with both the hydroxyl group of the enol and the carbonyl group of the keto form, shifting the equilibrium.[5]

-

Temperature: Temperature can affect the equilibrium constant. A van't Hoff plot (ln(Keq) vs. 1/T) can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization process.[9]

Caption: Key factors that influence the position of the keto-enol tautomeric equilibrium.

Relevance in Drug Development

The tautomeric state of a molecule can have a significant impact on its biological activity. Different tautomers can exhibit distinct shapes, hydrogen bonding capabilities, and lipophilicity, all of which are critical for drug-receptor interactions and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of the tautomeric behavior of naphthol sulfonic acid derivatives is therefore essential for the rational design and development of new therapeutic agents.

Conclusion

The tautomerism of naphthol sulfonic acids is a multifaceted phenomenon with significant implications for their synthesis and application. This technical guide has provided a comprehensive overview of the key concepts, experimental methodologies, and influencing factors related to the keto-enol equilibrium in these important compounds. By leveraging the detailed protocols and understanding the principles outlined herein, researchers and drug development professionals can better characterize and control the tautomeric behavior of naphthol sulfonic acids, paving the way for the development of novel materials and therapeutics.

References

- 1. 1-Naphthol-5-sulfonic acid CAS#: 117-59-9 [m.chemicalbook.com]

- 2. 1-Naphthol-5-sulfonic acid | 117-59-9 [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvent Effects on the UV-Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. benchchem.com [benchchem.com]

- 9. cores.research.asu.edu [cores.research.asu.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Keto-enol equilibrium [sites.science.oregonstate.edu]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. cris.unibo.it [cris.unibo.it]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Discovery and History of Schaeffer's Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of Schaeffer's acid, a pivotal intermediate in the dye manufacturing industry. The document details the historical context of its discovery, classical and modern synthesis protocols, and quantitative data to support process optimization and understanding.

Introduction and Historical Context

Schaeffer's acid, chemically known as 6-hydroxy-2-naphthalenesulfonic acid, is a significant compound in the field of organic chemistry, primarily utilized as a precursor in the synthesis of a wide array of azo dyes. Its discovery is attributed to the 19th-century German chemist L. Schaeffer.[1][2] The emergence of Schaeffer's acid is deeply rooted in the expansion of the synthetic dye industry during the latter half of the 19th century, a period marked by intense innovation in the chemical sciences to create novel and vibrant colorants for textiles.[1] The sulfonation of 2-naphthol (B1666908) was a key area of investigation, and it was discovered that varying reaction conditions could lead to different sulfonic acid isomers, with the 6-sulfonic acid derivative, Schaeffer's acid, proving to be an exceptionally versatile coupling component for the production of azo dyes.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Schaeffer's acid is presented in Table 1.

Table 1: Chemical and Physical Properties of Schaeffer's Acid

| Property | Value |

| Chemical Name | 6-Hydroxynaphthalene-2-sulphonic acid |

| Synonyms | 2-Naphthol-6-sulfonic acid, Schaeffer's β-acid |

| CAS Number | 93-01-6 |

| Molecular Formula | C₁₀H₈O₄S |

| Molecular Weight | 224.23 g/mol |

| Appearance | Gray-yellow or white powder |

| Melting Point | >300 °C |

| Density | 1.549 g/cm³ |

| Solubility | Readily soluble in water |

Synthesis of Schaeffer's Acid

The industrial production of Schaeffer's acid has historically been dominated by the direct sulfonation of 2-naphthol. This section details the conventional method and a more recent, environmentally benign microwave-assisted approach.

The traditional method for synthesizing Schaeffer's acid involves the reaction of 2-naphthol with concentrated sulfuric acid.[3][4] This process, while effective, is known to produce several by-products, most notably 2-naphthol-3,6-disulfonic acid (R-acid) and 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS).[3] The purification of the resulting Schaeffer's salt (the sodium salt of Schaeffer's acid) is crucial for its use in dye manufacturing.

A detailed experimental protocol for the synthesis and purification of Schaeffer's salt is provided below, based on established industrial practices.

Experimental Protocol: Conventional Synthesis and Purification of Schaeffer's Salt

1. Sulfonation of 2-Naphthol:

-

2-Naphthol is sulfonated with 93% sulfuric acid at a temperature of approximately 100°C.[3]

-

The reaction is allowed to proceed until the sulfonation is substantially complete, yielding a mixture containing 2-naphthol-6-sulfonic acid as the major product, along with unreacted 2-naphthol, R-acid, and DONS.[3]

2. Drowning and Clarification:

-

The sulfonation mixture is "drowned" in water to create an aqueous solution.

-

The solution is then heated to 85-90°C and treated with activated carbon for about 1 hour to adsorb unreacted 2-naphthol.[3]

-

The mixture is filtered to remove the activated carbon.

3. Purification via pH Adjustment:

-

The pH of the filtrate is adjusted to above 9 with sodium hydroxide (B78521) or sodium carbonate. This selectively precipitates the disodium (B8443419) salt of the DONS by-product.

-

The precipitated DONS salt is removed by filtration.

4. Isolation of Schaeffer's Salt:

-

The pH of the remaining solution is adjusted to a range of 2-7 with sulfuric acid.

-

Sodium chloride is added to "salt out" the Schaeffer's salt.

-

The slurry is cooled to approximately 28°C, and the precipitated Schaeffer's salt is collected by filtration.[3]

-

The filter cake is washed with cold water or brine to remove the more soluble R-acid by-product.[3]

-

The purified Schaeffer's salt is then dried.

The following diagram illustrates the chemical pathway for the conventional synthesis of Schaeffer's acid, including the formation of major by-products.

Caption: Synthesis pathway of Schaeffer's acid from 2-naphthol.

The purification workflow is a multi-step process designed to isolate Schaeffer's salt from the reaction by-products.

Caption: Experimental workflow for the purification of Schaeffer's salt.

A more contemporary and environmentally conscious approach to the synthesis of Schaeffer's acid utilizes microwave irradiation. This method offers significant advantages, including a drastic reduction in reaction time, the use of stoichiometric amounts of sulfuric acid, and improved conversion and selectivity.

Experimental Protocol: Microwave-Assisted Synthesis of Schaeffer's Acid (General Procedure)

-

Reactants: 2-Naphthol and a stoichiometric quantity of sulfuric acid.

-

Apparatus: A microwave reactor capable of controlling temperature and power.

-

Procedure: The reactants are subjected to microwave irradiation at a power of 200 W and a temperature of 90°C.

-

Reaction Time: The reaction is typically complete within 4-5 minutes.

-

Advantages: This method minimizes the generation of acidic effluent, making it a "cleaner" production route.

A comparison of the key quantitative parameters for the conventional and microwave-assisted synthesis methods is provided in Table 2.

Table 2: Comparison of Synthesis Methods for Schaeffer's Acid

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | 6-7 hours | 4-5 minutes |

| Temperature | ~100°C | 90°C |

| Sulfuric Acid | Excess | Stoichiometric |

| Conversion | ~75% | 87% |

| Selectivity | Up to 99% | 90% |

| Effluent | High volume of acidic waste | Minimal effluent generation |

Conclusion

Schaeffer's acid remains a cornerstone of the azo dye industry, a testament to the enduring legacy of 19th-century chemical innovation. While the conventional synthesis method has been the industrial standard for over a century, modern techniques like microwave-assisted synthesis offer a more sustainable and efficient alternative. The detailed protocols and comparative data presented in this guide are intended to provide researchers and professionals with a thorough understanding of the synthesis and purification of this important chemical intermediate, facilitating further research and process development in the field.

References

Synthesis of 2-Naphthol-6-sulfonic Acid from 2-Naphthol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Naphthol-6-sulfonic acid from 2-naphthol (B1666908). This compound, and its sodium salt known as Schaeffer's salt, are important intermediates in the synthesis of various dyes and have applications in the development of pharmaceuticals.[1]

Application Notes

2-Naphthol-6-sulfonic acid (also known as Schaeffer's acid) is a derivative of 2-naphthol characterized by a sulfonic acid group at the 6-position of the naphthalene (B1677914) ring.[1] This functionalization imparts increased water solubility and modifies the electronic properties of the naphthol ring system, making it a versatile precursor in organic synthesis. The primary application lies in the production of azo dyes, where it serves as a coupling component. Furthermore, its derivatives are explored in medicinal chemistry.

The synthesis involves the direct sulfonation of 2-naphthol using concentrated sulfuric acid. The position of sulfonation on the naphthalene ring is highly dependent on the reaction temperature. Lower temperatures tend to favor the formation of the 1-sulfonic acid isomer (kinetic product), while higher temperatures lead to the thermodynamically more stable 6-sulfonic acid isomer. Byproducts of this reaction can include unreacted 2-naphthol, 2-naphthol-3,6-disulfonic acid, and 6,6'-oxybis(2-naphthalene sulfonic acid) (DONS).

Purification is typically achieved by converting the sulfonic acid to its sodium salt (Schaeffer's salt), which has lower solubility in saline solutions and can be precipitated. The purification process is critical to remove unreacted starting material and isomeric byproducts, ensuring the quality of the final product for subsequent applications.

Analytical characterization of the product and reaction monitoring are commonly performed using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Physicochemical Data

The following tables summarize key quantitative data for 2-Naphthol-6-sulfonic acid and its sodium salt.

| Property | Value | Reference |

| IUPAC Name | 6-hydroxynaphthalene-2-sulfonic acid | [2] |

| Synonyms | Schaeffer's β-acid | [3] |

| CAS Number | 93-01-6 | [3] |

| Molecular Formula | C₁₀H₈O₄S | [2][3] |

| Molecular Weight | 224.23 g/mol | [2][3] |

| Appearance | Leaflets | [3] |

| Melting Point | 125 °C | [1][3] |

| Solubility | Very soluble in water and alcohol; Practically insoluble in ether | [3] |

Table 1: Physicochemical Properties of 2-Naphthol-6-sulfonic Acid

| Property | Value | Reference |

| Common Name | Schaeffer's salt | [3] |

| CAS Number | 135-76-2 | [4] |

| Molecular Formula | C₁₀H₇NaO₄S | [3] |

| Molecular Weight | 246.21 g/mol | [3][5] |

| Appearance | Light yellow to pink powder | [3] |

| Melting Point | >300 °C | [4] |

| Solubility | Freely soluble in water; slightly soluble in alcohol | [3] |

Table 2: Physicochemical Properties of Sodium 2-Naphthol-6-sulfonate (Schaeffer's Salt)

Experimental Protocols

Protocol 1: Synthesis of 2-Naphthol-6-sulfonic Acid

This protocol describes the sulfonation of 2-naphthol to yield 2-Naphthol-6-sulfonic acid. The reaction is performed at an elevated temperature to favor the formation of the 6-isomer.

Materials:

-

2-Naphthol

-

Concentrated Sulfuric Acid (98%)

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

Procedure:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add a specific molar equivalent of concentrated sulfuric acid.

-

With stirring, gradually add one molar equivalent of 2-naphthol to the sulfuric acid. The addition should be controlled to manage any initial exotherm.

-

Heat the reaction mixture to approximately 100-105°C.

-

Maintain the reaction at this temperature with continuous stirring for a defined period (e.g., 3-4 hours) to ensure the completion of the sulfonation.

-

After the reaction is complete, allow the mixture to cool to room temperature. The resulting sulfonation mixture contains 2-Naphthol-6-sulfonic acid along with byproducts.

Protocol 2: Purification of 2-Naphthol-6-sulfonic Acid as its Sodium Salt (Schaeffer's Salt)

This protocol details the purification of the crude sulfonation mixture to isolate high-purity Schaeffer's salt.

Materials:

-

Crude sulfonation mixture from Protocol 1

-

Water

-

Activated Carbon

-

50% Sodium Hydroxide (B78521) solution

-

Sodium Chloride

-

Filter paper and funnel

-

Beakers

Procedure:

-

Carefully dilute the crude sulfonation mixture with a sufficient volume of water.

-

Add a small amount of activated carbon to the aqueous solution to adsorb unreacted 2-naphthol and other organic impurities.

-

Heat the mixture to 80-90°C and stir for approximately 30 minutes.

-

Filter the hot solution to remove the activated carbon.

-

To the hot filtrate, add 50% sodium hydroxide solution to neutralize the excess sulfuric acid and precipitate the sodium salt of 2-Naphthol-6-sulfonic acid. The pH should be adjusted to be slightly alkaline.

-

Cool the mixture to facilitate further precipitation.

-

Add sodium chloride (salting out) to the cooled slurry to decrease the solubility of Schaeffer's salt and promote its precipitation.

-

Filter the precipitated Schaeffer's salt and wash the filter cake with a cold, saturated sodium chloride solution to remove impurities.

-

Dry the purified Schaeffer's salt in a vacuum oven at an appropriate temperature.

Protocol 3: Analytical Characterization by HPLC

This protocol outlines a representative HPLC method for the analysis of the reaction mixture and the purified product to determine the purity and identify byproducts.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | A standard HPLC system with a UV detector. |

| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). |

| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid. |

| Mobile Phase B | Acetonitrile. |

| Gradient | A suitable gradient to separate 2-naphthol, 2-naphthol-6-sulfonic acid, and potential disulfonic acid byproducts. |

| Flow Rate | 1.0 mL/min. |

| Detection | UV at 255 nm or 270 nm.[6][7][8] |

| Injection Volume | 10-20 µL. |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C). |

Table 3: HPLC Parameters for the Analysis of 2-Naphthol-6-sulfonic Acid

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of 2-Naphthol-6-sulfonic acid.

Caption: Workflow for the synthesis and purification of 2-Naphthol-6-sulfonic acid.

References

- 1. Buy 2-Naphthol-6-sulfonic acid | 93-01-6 [smolecule.com]

- 2. 2-Naphthol-6-sulfonic acid | C10H8O4S | CID 7117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Naphthol-6-sulfonic Acid [drugfuture.com]

- 4. chembk.com [chembk.com]